2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one
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Overview
Description
WAY-354896 is a chemical compound known for its dual activation of Protein Kinase R (PKR) and Protein Kinase R-Like Kinase (PERK). These kinases play crucial roles in cellular stress responses, particularly in the context of the unfolded protein response (UPR) and endoplasmic reticulum stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-354896 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of WAY-354896 typically involves large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Quality control measures, including purity analysis and stability testing, are essential to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-354896 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in WAY-354896 and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
WAY-354896 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the activation of PKR and PERK pathways.
Biology: Investigated for its role in cellular stress responses and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving endoplasmic reticulum stress, such as neurodegenerative disorders and cancer.
Industry: Utilized in the development of new drugs and chemical processes.
Mechanism of Action
WAY-354896 exerts its effects by activating PKR and PERK, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This activation triggers the unfolded protein response, which helps cells cope with stress by reducing protein synthesis and promoting the degradation of misfolded proteins. The molecular targets and pathways involved include the PERK-eIF2α-ATF4 pathway and the PKR-mediated apoptosis pathway .
Comparison with Similar Compounds
Similar Compounds
GSK2606414: A selective PERK inhibitor with high potency.
ML291: A chemical probe that selectively activates the PERK/eIF2α/CHOP pathway.
ISRIB: An inhibitor of the integrated stress response that targets eIF2B.
Uniqueness of WAY-354896
WAY-354896 is unique due to its dual activation of both PKR and PERK, which distinguishes it from other compounds that typically target only one of these kinases. This dual activation allows for a more comprehensive modulation of cellular stress responses, making WAY-354896 a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-3-5-15-13(9-12)14(19)10-17(23-15)11-2-4-16-18(8-11)22-7-6-21-16/h2-5,8-9,17H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUHJQWPTZSKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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